6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl
Description
6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl is a fluorinated heterocyclic amine featuring a fused furopyridine core. Its structure combines a pyridine ring fused with a furan ring (oxygen-containing heterocycle), substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 3-position, stabilized as a hydrochloride salt. The -CF₃ group enhances metabolic stability and lipophilicity, while the fused oxygenated ring system may influence electronic properties and binding interactions in biological systems .
Properties
Molecular Formula |
C8H8ClF3N2O |
|---|---|
Molecular Weight |
240.61 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6;/h1-2,5H,3,12H2;1H |
InChI Key |
SEZMTMFTUOGLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies to Build the Furo[2,3-b]pyridine Core
One classical approach involves base-catalyzed cyclization of pyridoxal derivatives with acylmethyl halides or halomethylheteroarenes to form the furo[2,3-c]pyridine scaffold, which is closely related to the b-isomer targeted here. This method leverages the reactivity of pyridoxal's aldehyde group and phenolic hydroxyl to induce ring closure.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is typically introduced via substitution reactions on preformed heterocycles or by using trifluoromethyl-substituted starting materials. For example, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole derivatives have been synthesized by incorporating trifluoromethylphenyl groups in the early steps. Such approaches ensure the trifluoromethyl group is positioned correctly on the aromatic ring for subsequent transformations.
Amination and Diazotization Steps
The amino group at the 3-position is often introduced via amination reactions or through diazotization followed by reduction. A notable method involves the reaction of 2-aminopyridine derivatives with pyridoxal hydrochloride and isocyanides under mild conditions to form 2-amino-furo[2,3-c]pyridines, which can be further transformed via diazotization to yield tricyclic compounds.
The diazotization step is optimized by replacing aqueous hydrochloric acid with aqueous acetic acid and sodium nitrite (NaNO2), which improves the yield significantly (from 30% to 70%). This method is particularly useful for generating amino-substituted heterocycles in good purity and yield.
Formation of Hydrochloride Salt
The hydrochloride salt of 6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, such as dioxane or methanol, to precipitate the salt. This step enhances the compound's stability and facilitates purification.
Detailed Synthetic Procedure Example
A representative synthetic sequence adapted from recent literature is summarized below:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Formation of Schiff base | 2-Aminopyridine + Pyridoxal hydrochloride in anhydrous methanol with HCl/dioxane | Schiff base intermediate |
| 2. Cyclization | Addition of 1,1,3,3-Tetramethylbutyl isocyanide, stirring at room temperature overnight | Formation of 2-amino-furo[2,3-c]pyridine derivatives |
| 3. Diazotization | Treatment with 0.5 N NaNO2 in aqueous acetic acid (1:1) at 0 °C for 2 hours | Conversion to tricyclic amino derivatives |
| 4. Salt formation | Reaction with HCl in dioxane or methanol | Isolation of hydrochloride salt |
This sequence yields 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride with improved yields and purity.
Research Results and Characterization
- Yields: Diazotization optimization improved yields from approximately 30% to 70% using acetic acid instead of hydrochloric acid.
- Structural Confirmation: Products were characterized by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, confirming the furo[2,3-b]pyridine scaffold and substitution pattern.
- Crystallography: The compound crystallizes in the monoclinic P21/c space group with flat molecular geometry and strong intramolecular hydrogen bonding stabilizing the structure.
- Purification: Silica gel column chromatography and recrystallization from dichloromethane/methanol mixtures were effective for product isolation.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Fused vs. Simple Rings : The furopyridine core in the target compound introduces oxygen, which may improve hydrogen bonding compared to pyrrolopyridine (nitrogen-containing) or simple pyridines .
Substituent Effects :
- -CF₃ : Enhances metabolic stability and electron-withdrawing properties across all compounds .
- Halogens (Cl, I) : Increase electronegativity and steric bulk, as seen in 2,6-dichloro-4-CF₃-pyridin-3-amine (fungicidal activity) and 4-iodo derivatives .
Functional Groups: The HCl salt in the target compound improves water solubility compared to free amines .
Notes
Structural differences (e.g., -CF₃ substitution) may mitigate risks, but further toxicological studies are needed.
Biological Relevance : The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its stability and bioavailability-enhancing properties .
Biological Activity
6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's binding affinity to various biological targets, making it a candidate for therapeutic applications, particularly in oncology and inflammatory diseases.
Chemical Structure and Properties
The molecular formula of 6-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine HCl is , with a molecular weight of approximately 205.14 g/mol. The presence of the trifluoromethyl group is crucial for its biological activity, as it influences the compound's lipophilicity and electronic properties.
Research indicates that compounds containing the furo[2,3-b]pyridine scaffold exhibit potent inhibitory activity against various kinases. Specifically, studies have identified this scaffold as a promising target for developing selective inhibitors of cdc-like kinases (CLKs) and modulators of critical signaling pathways such as Hedgehog signaling. The trifluoromethyl substitution enhances the binding affinity to these targets, potentially leading to improved therapeutic outcomes in diseases such as cancer.
Biological Activity Data
Table 1: Biological Activity of this compound
| Target | Activity | Reference |
|---|---|---|
| CLK Inhibition | Potent (IC50 < 5 nM) | |
| Hedgehog Pathway Modulation | Sub-micromolar activity | |
| Cancer Cell Lines (e.g., MCF-7) | Induces apoptosis (dose-dependent) |
Case Studies
- Inhibitory Activity Against CLKs : A study reported that derivatives of furo[2,3-b]pyridine exhibited sub-nanomolar inhibition against CLKs. The structure-activity relationship (SAR) revealed that modifications at specific positions significantly impacted potency and selectivity .
- Cancer Therapeutics : In vitro studies demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including MCF-7 and U-937. Flow cytometry analyses confirmed that these compounds trigger apoptotic pathways, suggesting their potential as anticancer agents .
Comparative Analysis with Related Compounds
Table 2: Comparison of Biological Activities Among Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine | Different trifluoromethyl position | Moderate kinase inhibition |
| This compound | Active against multiple targets | High selectivity and potency |
| 5-(Fluoromethyl)-furo[2,3-b]pyridine derivatives | Lacks trifluoromethyl group | Lower reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
